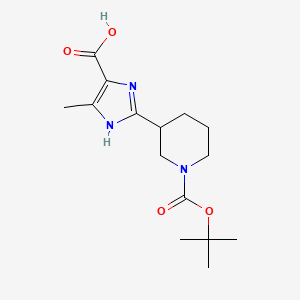

Ácido 2-(1-(terc-butoxicarbonil)piperidin-3-il)-4-metil-1H-imidazol-5-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid is a complex organic compound that features a piperidine ring, a tert-butoxycarbonyl (BOC) protecting group, a methyl group, and an imidazole ring

Aplicaciones Científicas De Investigación

Chemistry: : It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: : The imidazole ring is a key component in many biological molecules, and this compound could be used in the study of enzyme mechanisms or as a probe in biological assays.

Medicine: : The structural complexity and functional groups of this compound make it a candidate for drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

Industry: : It could be used in the development of new materials or as a reagent in industrial chemical processes.

Mecanismo De Acción

Target of Action

It is noted that the compound is used as a rigid linker in protac (proteolysis targeting chimeras) development for targeted protein degradation . PROTACs are a class of bifunctional molecules that recruit specific proteins for ubiquitin-proteasome-dependent degradation .

Mode of Action

The compound, being a rigid linker in PROTACs, plays a crucial role in the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC . The rigidity incorporated into the linker region may impact the 3D orientation of the degrader, thus influencing the formation of this ternary complex .

Biochemical Pathways

As part of a protac molecule, it would be involved in the ubiquitin-proteasome pathway, leading to the degradation of target proteins .

Result of Action

The molecular and cellular effects of this compound’s action would be the degradation of the target proteins . This could potentially lead to changes in cellular processes and pathways in which the target proteins are involved.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid typically involves multiple steps:

Protection of the Piperidine Nitrogen: : The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

Formation of the Imidazole Ring: : The imidazole ring is formed through a cyclization reaction, often involving the reaction of an amino acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

Methylation: : The imidazole ring is methylated using a methylating agent such as methyl iodide or dimethyl sulfate.

Carboxylation: : The carboxylic acid group is introduced using reagents like carbon dioxide in the presence of a base, or by oxidation of a corresponding alcohol or aldehyde.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and large-scale purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The imidazole ring can be oxidized to form N-oxo derivatives.

Reduction: : The imidazole ring can be reduced to form N-hydroxy or N-methyl derivatives.

Substitution: : The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: : Strong acids like TFA or HCl are used to cleave the Boc group.

Major Products Formed

Oxidation: : Imidazole N-oxo derivatives.

Reduction: : Imidazole N-hydroxy or N-methyl derivatives.

Substitution: : Removal of the Boc group yields the free amine.

Comparación Con Compuestos Similares

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other Boc-protected piperidines or imidazoles, but the presence of the methyl group and the specific arrangement of these groups sets it apart.

List of Similar Compounds

2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid

Actividad Biológica

2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid

- Molecular Formula : C15H22N2O4

- Molecular Weight : 326.41 g/mol

- CAS Number : 216955-61-2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes involved in metabolic pathways, particularly those associated with parasitic infections like Trypanosomiasis.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of methionyl-tRNA synthetase in Trypanosoma brucei, which is crucial for protein synthesis in the parasite. Inhibitors targeting this enzyme can disrupt the growth and replication of the parasite .

- Cellular Uptake : Studies suggest that the compound's structure allows for effective cellular uptake, enhancing its bioavailability and efficacy against target cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid:

Case Studies

Several studies have investigated the efficacy of this compound in various biological contexts:

- Inhibition of Trypanosomiasis :

- Structure-Activity Relationship (SAR) :

- Pharmacological Profiling :

Propiedades

IUPAC Name |

5-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c1-9-11(13(19)20)17-12(16-9)10-6-5-7-18(8-10)14(21)22-15(2,3)4/h10H,5-8H2,1-4H3,(H,16,17)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDARDKGBHKPSFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2CCCN(C2)C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.